molecular formula C17H13BrN4O B1684512 PD168393 CAS No. 194423-15-9

PD168393

Cat. No.: B1684512
CAS No.: 194423-15-9
M. Wt: 369.2 g/mol
InChI Key: HTUBKQUPEREOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD168393 (Chemical name: N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide) is an irreversible epidermal growth factor receptor (EGFR) inhibitor with an IC50 of 0.70 nM. It covalently alkylates Cys-773 in EGFR's ATP-binding pocket, stabilizing the kinase in an inactive conformation . Preclinically, this compound inhibits EGFR autophosphorylation and downstream signaling pathways, including HER2, insulin receptor (IR), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and protein kinase C (PKC) . It also modulates immune responses by blocking UVB-induced immunosuppression and enhancing influenza vaccine efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

PD-168393 can be synthesized through a multi-step process involving the reaction of 4-(3-bromophenylamino)-6-acrylamidoquinazoline with various reagents under specific conditions. The detailed synthetic route includes the following steps:

    Formation of the quinazoline core: This involves the reaction of appropriate starting materials to form the quinazoline ring.

    Bromination: Introduction of the bromine atom at the desired position on the quinazoline ring.

    Acrylamide formation: Addition of the acrylamide group to the quinazoline core.

Industrial Production Methods

Industrial production of PD-168393 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PD-168393 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PD-168393 include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Nucleophiles and electrophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of PD-168393, while substitution reactions may result in various substituted analogs .

Scientific Research Applications

Prostate Cancer

A study investigated the effects of PD168393 on androgen-independent prostate cancer (AIPC) cell lines such as DU145 and PC-3. The findings demonstrated that this compound significantly potentiated the cytotoxic effects of paclitaxel, leading to increased apoptosis and enhanced DNA fragmentation in DU145 cells. This suggests that this compound may provide clinical benefits when combined with chemotherapeutic agents for treating AIPC .

Cell Line Treatment Effect
DU145This compound + PaclitaxelEnhanced apoptosis and DNA fragmentation
PC-3This compound + PaclitaxelSimilar potentiation effects observed

Breast Cancer

This compound has also shown promise in overcoming resistance to other EGFR inhibitors like lapatinib in breast cancer models. The irreversible nature of this compound allows it to effectively inhibit ERBB2 mutations associated with aggressive tumor behavior, enhancing therapeutic outcomes in resistant cases .

Immunological Applications

Recent studies have highlighted the role of this compound in modulating immune responses. In murine models, local application of this compound significantly enhanced antigen-specific immune responses following vaccination, suggesting its potential as an adjuvant in immunotherapy .

Application Outcome
Vaccination with this compoundIncreased HAI titers compared to control groups

Autophagy Modulation

This compound has been shown to induce autophagy while inhibiting the Akt/mTOR pathway, which is crucial for cell survival and proliferation. This property can be leveraged in combination therapies to enhance cytotoxicity against tumors like malignant peripheral nerve sheath tumors (MPNSTs) when used alongside agents that induce lysosomal dysfunction .

Combination Therapy Effect
This compound + ChloroquineIncreased cytotoxicity via enhanced autophagic activity

Study on EGFR Inhibition

In a notable study, researchers utilized spin labeling techniques based on this compound to analyze the structural conformation of EGFR in solution. This approach provided insights into the active conformation of EGFR dimers, which is essential for understanding how inhibitors like this compound can effectively disrupt signaling pathways involved in tumorigenesis .

Chemogenomic Profiling

Another study focused on chemogenomic profiling to assess the effectiveness of this compound against various EGFR mutations, particularly the T790M mutation associated with resistance to first-line therapies. Results indicated that while this compound showed limited activity against this mutation alone, combination treatments with other inhibitors could enhance therapeutic efficacy .

Mechanism of Action

PD-168393 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of EGFR signaling leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

PD168393 belongs to the anilinoquinazoline class of irreversible EGFR inhibitors. Its structural analogs include afatinib and dacomitinib, which share a reactive acrylamide group for covalent Cys-773 binding . However, this compound is a preclinical tool compound, whereas afatinib/dacomitinib are clinically approved for non-small cell lung cancer (NSCLC).

Key Differences in Kinase Selectivity

Compound EGFR IC50 Key Off-Targets Reversibility Clinical Stage
This compound 0.70 nM HER2, IR, PDGFR, FGFR, PKC, Bmx Irreversible Preclinical
CI-1033 0.8 nM Bmx, Blk, HER2/4 Irreversible Preclinical
Gefitinib 2–33 nM HER2, ERBB4 Reversible Approved (NSCLC)
Afatinib 0.5 nM HER2, HER4 Irreversible Approved (NSCLC)
Dacomitinib 6 nM HER2, HER4 Irreversible Approved (NSCLC)
  • CI-1033 : Like this compound, CI-1033 is an irreversible quinazoline inhibitor. However, CI-1033 exhibits broader activity against Tec-family kinases (e.g., Bmx, Blk) in biochemical and cellular assays, while this compound shows moderate Bmx inhibition (IC50 ~0.324 μM vs. 8.58 μM for Bmx C496S mutant) .
  • Gefitinib : A reversible EGFR inhibitor, gefitinib suppresses Src activation in a dose-dependent manner, whereas this compound paradoxically enhances Src activity . This divergence highlights mechanistic differences between reversible and irreversible EGFR inhibition.

Functional Comparisons in Disease Models

  • In contrast to gefitinib, this compound requires EGFR expression to activate Src in colon cancer cells (e.g., HT29 vs. EGFR-null SW620) .
  • Neuroprotection: this compound reduces astrogliosis, CSPG deposition, and demyelination post-SCI, improving motor function (BBB score: 6 vs. 3 in controls) .
  • Immune Modulation: Topical this compound enhances influenza vaccine responses by upregulating CCL2 in murine skin , a unique application among EGFR inhibitors. this compound blocks UVB-induced immunosuppression by inhibiting ROS-dependent platelet-activating factor receptor (PAF-R) agonist formation .

Selectivity and Off-Target Effects

  • Bmx Kinase : this compound alkylates Bmx at Cys-496 (analogous to EGFR Cys-773), but with 30-fold lower potency than CI-1033 .
  • Androgen Receptor (AR) : In bladder cancer, this compound exhibits marginal antagonism of AR transcription, occasionally acting as an agonist (1.5-fold activation in J82-AR cells) . This dual activity is atypical for EGFR inhibitors.

Pharmacokinetic and Stability Profile

This compound demonstrates robust stability in serum:

  • 4°C : Stable for 72 hours.
  • Room Temperature : Stable for 24 hours.
  • -20°C: Stable for 30 days .

Biological Activity

PD168393 is a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and has garnered attention in cancer research due to its biological activity and potential therapeutic applications. This article delves into the compound's mechanisms, effects on various cell lines, and its implications in cancer treatment, supported by relevant data and case studies.

This compound functions primarily by binding irreversibly to the EGFR, specifically targeting Cys-773 on the receptor's tyrosine kinase domain. This binding inhibits the receptor's autophosphorylation and downstream signaling pathways, which are crucial for cell proliferation and survival. The compound has demonstrated a half-maximal inhibitory concentration (IC50) of approximately 0.7 nM against EGFR, indicating its high potency .

Key Signaling Pathways Affected

  • EGFR Signaling : this compound effectively halts EGFR-mediated signaling cascades, including:
    • RAS-RAF-MEK-ERK pathway
    • PI3K-AKT pathway
    • PLCγ-PKC pathway
    • STATs signaling cascade

In Vitro Studies

  • Cancer Cell Lines : this compound has shown significant effects on various cancer cell lines:
    • A431 Cells : Complete suppression of EGF-dependent receptor autophosphorylation was observed, with sustained effects even after 8 hours in a compound-free medium .
    • MPNST Cells : this compound inhibited proliferation but did not induce apoptosis directly. However, when combined with chloroquine (CQ), it enhanced apoptosis through increased autophagy induction .
  • Combination Therapies : The compound has been studied in combination with other chemotherapeutics:
    • Paclitaxel : The combination resulted in enhanced DNA fragmentation and apoptosis in androgen-independent prostate cancer (AIPC) cells, indicating a synergistic effect .

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound:

  • Xenograft Models : In nude mice bearing A431 tumors, intraperitoneal administration of this compound at 58 mg/kg led to a tumor growth inhibition rate of 115%, demonstrating its potential as a therapeutic agent .

Data Tables

Cell Line IC50 (nM) Effect Combination Therapy
A4310.7Complete suppression of EGF-dependent autophosphorylationWith Paclitaxel (enhanced apoptosis)
MDA-MB-4535.7Inhibition of heregulin-induced phosphorylationWith CQ (increased cytotoxicity)
3T3-Her2~100Rapid inhibition of Her2-induced phosphorylationN/A

Study on MPNST Cells

A study investigated the effects of this compound on malignant peripheral nerve sheath tumors (MPNST). It was found that while this compound inhibited cell proliferation, it did not activate caspases or induce cell death by itself. However, when combined with CQ, it significantly increased apoptosis rates, suggesting that modulation of autophagy could enhance the compound's efficacy .

Phosphoproteomic Analysis

Research involving phosphoproteomic analysis revealed that this compound treatment led to rapid reversibility of Her2-triggered phosphorylation events. The study identified over 198 proteins affected by this compound treatment, with significant changes in phosphorylation levels observed, indicating its broad impact on cellular signaling networks .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PD168393 as an EGFR inhibitor, and how does it differ from reversible inhibitors?

this compound acts as an irreversible EGFR inhibitor by covalently alkylating Cys-773 in the ATP-binding pocket of EGFR, preventing receptor autophosphorylation and downstream signaling . Unlike reversible inhibitors (e.g., gefitinib), this compound forms a permanent bond with the target, leading to prolonged suppression of EGFR activity even after drug removal. This mechanism is critical for designing experiments requiring sustained pathway inhibition.

Q. What are the key selectivity profiles and off-target effects of this compound in cellular models?

this compound exhibits high selectivity for EGFR (IC50 = 0.70 nM) but also inhibits Her2/ErbB2 (IC50 ~100 nM) in 3T3-Her2 cells . However, conflicting evidence exists regarding its effects on insulin receptor (IR), PDGFR, and FGFR:

  • and report inhibition of IR, PDGFR, and FGFR.
  • states no activity against IR or PDGFR. Researchers should validate selectivity using kinase profiling assays and cell lines with defined receptor expression (e.g., HS-27 fibroblasts for FGF/PDGF specificity) .

Q. How should this compound be prepared and stored to ensure experimental reproducibility?

  • Solubility : Dissolve in DMSO (74 mg/mL stock), avoiding water or ethanol due to poor solubility (<1 mg/mL) .
  • Storage : Store at -20°C (stable ≥1 year). For long-term use, aliquot dissolved samples and store at -80°C to prevent freeze-thaw degradation .
  • Working concentrations : Use 1–100 nM for EGFR inhibition in cellular assays (e.g., A431 or MDA-MB-453 cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on non-EGFR kinases (e.g., insulin receptor)?

  • Methodological approach :

Perform dose-response assays across multiple cell lines (e.g., A431 for EGFR, 3T3-Her2 for Her2) .

Use phospho-specific antibodies to quantify tyrosine phosphorylation of IR, PDGFR, or FGFR in presence of this compound .

Validate findings with genetic knockdown models (e.g., siRNA for EGFR/Her2) to isolate off-target effects .

  • Hypothesis : Discrepancies may arise from differences in cell-specific receptor expression or assay conditions (e.g., ligand stimulation protocols) .

Q. What advanced analytical methods are available for quantifying this compound in biological matrices, and how are they validated?

  • LC-MS/MS protocol ():

  • Sample prep : Protein precipitation with methanol, yielding >90% recovery and minimal matrix effects.
  • Detection : MRM mode with transitions m/z 369.2 → 212.1 (this compound) and m/z 343.1 → 308.1 (internal standard, triazolam).
  • Validation : Linear range 2–5000 ng/mL, accuracy 87–111%, precision CV <10%. Stability confirmed at 4°C (72 hr) and -20°C (30 days) .
    • Application : Essential for pharmacokinetic studies in preclinical models (e.g., tumor-bearing mice).

Q. How does this compound enhance apoptosis in combination therapies, and what experimental designs optimize synergy?

  • Mechanism : this compound potentiates taxanes (e.g., paclitaxel) by disrupting EGFR-mediated survival signals, increasing caspase-3 activation and mitochondrial dysfunction .
  • Experimental design :

Use isobologram analysis to quantify synergy in AIPC cells .

Measure apoptotic markers (sub-G1 fraction, cytochrome c release) alongside EGFR phosphorylation .

Optimize dosing schedules (e.g., sequential vs. concurrent) to minimize cytotoxicity in normal cells .

Q. What role does this compound play in modulating inflammatory pathways, and how can this be applied to neurotrauma models?

  • Key findings : this compound reduces TNF-α and COX-2 in spinal cord injury models (40 µM, 12–48 hr) but has no effect on iNOS or IL-1β .
  • Methodology :

  • Use ELISA/Western blot to quantify cytokine levels in microvascular endothelial cells (MECs) under hypoxia-reperfusion .
  • Pair with functional assays (e.g., BSCB integrity via ZO-1/occludin staining) to link inflammation to barrier disruption .

Methodological and Integrative Questions

Q. How can In-Cell Western assays improve quantification of this compound’s inhibitory efficacy in real-time cellular models?

  • Protocol ():

Treat cells with this compound and stimulate with EGF.

Fix cells and stain with phospho-ERK and total ERK antibodies.

Normalize phospho-ERK signal to total ERK using IRDye/Alexa Fluor detection.

  • Advantage : Enables high-throughput IC50 determination (e.g., 0.7 nM for EGFR) without cell lysis .

Q. What strategies mitigate this compound’s cytotoxicity in non-cancerous cells during long-term studies?

  • Approach :

Titrate doses using MTT/ATP assays in primary fibroblasts (e.g., HS-27) .

Monitor off-target kinase inhibition (e.g., PKC, FGFR) via phospho-proteomic arrays .

Use pulsatile dosing to limit sustained EGFR suppression in normal tissues .

Q. How does this compound’s inhibition of ErbB2 impact studies on Her2-positive cancers, and what controls are necessary?

  • Considerations :
  • Her2 inhibition (IC50 ~100 nM) may confound EGFR-specific effects in co-expressing cancers (e.g., breast cancer) .
  • Include Her2-specific inhibitors (e.g., lapatinib) as controls.
  • Use gene-edited models (CRISPR Her2 knockout) to isolate EGFR contributions .

Properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUBKQUPEREOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274444
Record name pd 168393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194423-15-9
Record name PD 168393
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 168393
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-168393
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pd 168393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-168393
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]-quinazoline (2.0 g, 6.35 mmol) in dry DMF (20 mL) under N2 was added acrylic acid (12.7 mmol, 0.87 mL). The resulting solution was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI.HCl) (7.62 mmol, 1.46 g) was added. The reaction was stirred at 0° C. for 15 minutes and then allowed to warm to room temperature and stirred for a further 2 hours, after which additional acrylic acid (0.30 mL) and EDCI.HCl (0.30 g) were added. After a further 2 hours, the reaction was complete by tlc, solvent was removed under reduced pressure, and the resulting residue diluted with saturated NaHCO3 and repeatedly extracted with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. Column chromatography on grade III alumina eluting with EtOAc/MeOH (95:5) followed by recrystallization from EtOAc/hexane gave a spongy white solid, which upon several hours under high vacuum gave N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]acrylamide (1.06 g, 45%) as a cream powder, mp 258-261° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]-quinazoline (2.0 g, 6.35 mmol) in dry DMF (20 mL) under N2 was added acrylic acid (12.7 mmol, 0.87 mL). The resulting solution was cooled to 0° C. and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl) (7.62 mmol, 1.46 g) was added. The reaction was stirred at 0° C. for 15 minutes and then allowed to warm to room temperature and stirred for a further 2 hours, after which additional acrylic acid (0.30 mL) and EDCI·HCL (0.30 g) were added. After a further 2 hours, the reaction was complete by tlc, solvent was removed under reduced pressure, and the resulting residue diluted with saturated NaHCO3 and repeatedly extracted with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. Column chromatography on grade III alumina eluting with EtOAc/MeOH (95:5) followed by recrystallization from EtOAc/hexane gave a spongy white solid, which upon several hours under high vacuum gave N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]acrylamide (1.06 g, 45%) as a cream powder, mp 258-261° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EDCI·HCL
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD168393
Reactant of Route 2
Reactant of Route 2
PD168393
Reactant of Route 3
Reactant of Route 3
PD168393
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PD168393
Reactant of Route 5
Reactant of Route 5
PD168393
Reactant of Route 6
PD168393

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.